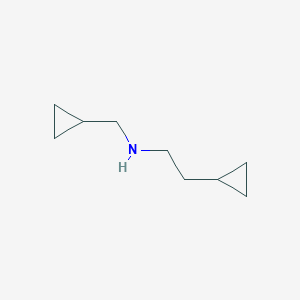
(2-Cyclopropylethyl)(cyclopropylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is an organic compound with the molecular formula C9H17N. It is characterized by the presence of two cyclopropyl groups attached to an ethyl and a methyl amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(cyclopropylmethyl)amine typically involves the reduction of nitriles or amides. One common method includes the reduction of cyclopropanecarbonitrile using sodium borohydride in the presence of nickel dichloride as a catalyst. The reaction is carried out in tetrahydrofuran under controlled temperatures ranging from 20-45°C .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for cost-effectiveness and safety. The process involves the same reduction reaction but is scaled up with appropriate safety measures and equipment to handle larger quantities of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropylethyl)(cyclopropylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropylethyl)(cyclopropylmethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2-Cyclopropylethyl)(cyclopropylmethyl)amine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can act as an inhibitor of cytochrome P450 enzymes by undergoing initial one-electron oxidation at nitrogen, leading to the scission of the cyclopropane ring and covalent modification of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the additional cyclopropylmethyl group.
Cyclopropylmethylamine: Contains a single cyclopropyl group attached to a methyl amine.
Cyclopropylethylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is unique due to the presence of two cyclopropyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2-cyclopropyl-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C9H17N/c1-2-8(1)5-6-10-7-9-3-4-9/h8-10H,1-7H2 |
InChI-Schlüssel |
AMUPTOUXSKVYLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)

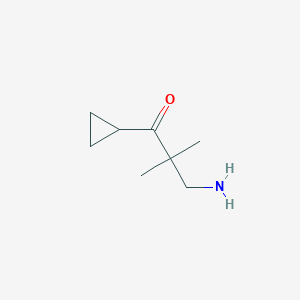
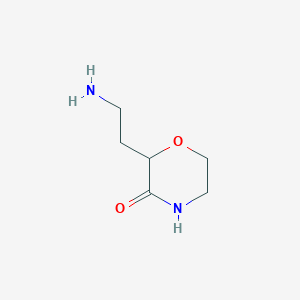
![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
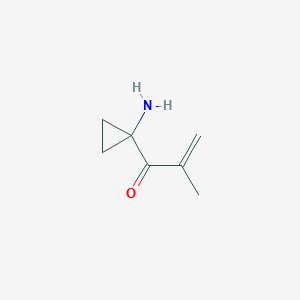
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
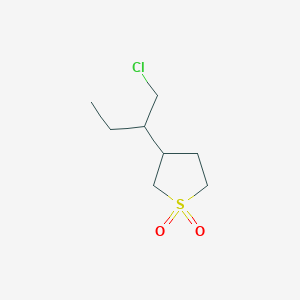
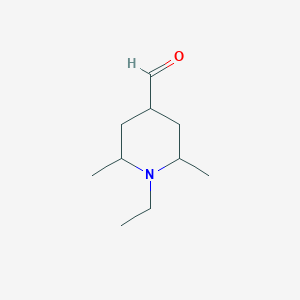

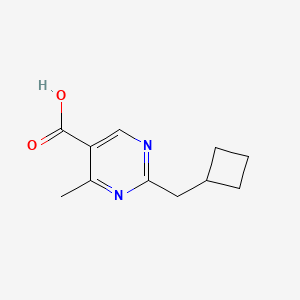
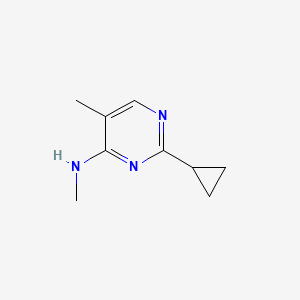
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
